3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)-

Toxicity Sulfone In Vivo Safety

Chronic sulfone antimicrobial therapy faces a critical barrier: Dapsone-induced hemolytic anemia limits long-term dosing. 3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)- (CAS 5401-26-3) addresses this with a unique pyridyl-sulfone core that retains near-equivalent antimicrobial potency while demonstrating a 4.2-fold higher LD50 and 60% higher MLD vs Dapsone in animal models. It also outperformed sulfathiazole and sulfapyridine in pneumococcal infection models with fewer secondary reactions. Ideal as an SAR reference standard or positive control in antimicrobial screening programs.

Molecular Formula C11H11N3O2S
Molecular Weight 249.29 g/mol
CAS No. 5401-26-3
Cat. No. B12000890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)-
CAS5401-26-3
Molecular FormulaC11H11N3O2S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)C2=NC=C(C=C2)N
InChIInChI=1S/C11H11N3O2S/c12-8-1-4-10(5-2-8)17(15,16)11-6-3-9(13)7-14-11/h1-7H,12-13H2
InChIKeyXVMSFILGAMDHEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)- Compound Overview


3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)-, also known as 5-Amino-2-pyridyl p-aminophenyl sulfone, Pyridinin, or NSC 3619, is a heterocyclic sulfone compound containing a pyridine ring linked via a sulfonyl group to an aminophenyl moiety [1]. Its molecular formula is C11H11N3O2S, with a molecular weight of 249.29 g/mol . Historically, it has been investigated as a soluble synthetic organic sulfone, a monopyridyl analogue of the drug Promin, and was intended for use in tuberculosis and malaria [1][2]. The compound is classified as a sulfonamide derivative and has been referenced in early antimicrobial and chemotherapeutic studies [1][2].

1
Workflow
Sulfone analog comparison studies
2
Selection context
Scaffold-dependent toxicity and antimicrobial profile review
3
Format
Historical research-grade reference compound

Why 3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)- Is Not Interchangeable


The substitution of one phenyl ring in a traditional diaryl sulfone (e.g., Dapsone) with a pyridine ring in 3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)- creates a unique structure-activity relationship. This specific modification has been shown to retain near-equivalent antimicrobial effectiveness while conferring a substantially different toxicity profile [1][2]. Furthermore, direct comparisons with other clinically used sulfonamides, such as sulfathiazole and sulfapyridine, reveal that the pyridyl sulfone structure is associated with a more favorable therapeutic response and a reduced incidence of secondary reactions in animal models of infection [1]. These differential pharmacological properties, which are directly tied to the unique pyridyl-sulfone scaffold, mean that generic substitution with other in-class compounds like Dapsone, sulfathiazole, or sulfapyridine would result in a different, and potentially less favorable, efficacy-to-safety ratio. Therefore, for research applications focused on this specific efficacy-toxicity balance, compound 5401-26-3 is not interchangeable with its analogs.

Pyridyl vs. diaryl scaffold
Replacing a phenyl ring with pyridine may alter toxicity and antimicrobial response; direct substitution with Dapsone may not replicate reported in vivo outcomes.
Sulfonamide comparator mismatch
Historical sulfathiazole and sulfapyridine comparators differ in therapeutic profile; results observed in early infection models may not transfer directly.
Toxicity profile shift
Class-level diaryl sulfone toxicity data do not capture the reduced acute toxicity reported for this pyridyl-sulfone; substitution with Dapsone risks introducing higher toxicity endpoints.

Quantitative Differentiation of 3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)-


Superior Safety Margin vs. Promin in Mouse Model

In a mouse model, the minimum lethal dose (MLD) of the water-soluble derivative of 3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)- (Pyrisulfon) was 160 mg, compared to an MLD of 100 mg for the comparator Promin (a diglucosesulfonate sodium salt of Dapsone) [1]. This represents a 60% higher lethal dose for the pyridyl sulfone derivative, indicating a significantly greater safety margin in vivo. The study concluded that this higher MLD translates to fewer secondary reactions, a critical limitation of Promin which causes anemia during long-term tuberculosis therapy [1].

Safety margin vs. Promin
Historical comparison
1.6× higher MLD
Supports toxicity profile review
Mouse model minimum lethal dose 160 mg vs 100 mg; data from 1946 report.
Toxicity Sulfone In Vivo Safety

Lower Acute Oral Toxicity vs. Dapsone

The acute oral LD50 of 3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)- in mice is 2100 mg/kg . This is substantially less toxic than its direct structural analog, Dapsone (p,p'-diaminodiphenyl sulfone), which has a reported oral LD50 of 496 mg/kg in the same species [1]. The pyridyl-sulfone compound is therefore approximately 4.2-fold less toxic in this acute exposure model.

Acute toxicity vs. Dapsone
Cross-study comparison
4.2× higher LD50
Supports lower acute toxicity interpretation
Mouse oral LD50 2100 mg/kg vs. 496 mg/kg (Dapsone); confirm in contemporary assays.
Acute Toxicity LD50 Oral Administration

Superior Pneumonia Efficacy vs. Sulfathiazole & Sulfapyridine

In animal models of pneumococcal pneumonia (types I, II, and III), the compound (referred to as Pyridinin) elicited a more favorable response and exhibited fewer secondary actions compared to the clinical sulfonamides sulfathiazole and sulfapyridine [1]. The claim is based on direct comparative testing in infected animals, where the pyridyl-sulfone demonstrated a superior overall therapeutic profile [1].

Pneumonia model response
Qualitative comparison
More favorable response and fewer secondary reactions reported vs. sulfathiazole, sulfapyridine in animal pneumococcal infection models (types I, II, III).
Reported antimicrobial response context
Historical head-to-head data; validate in current infection models.
Antimicrobial In Vivo Efficacy Pneumococci

Research Applications of 3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)-


Lead for Safer Sulfone Antimicrobials

The compound's demonstrated lower acute toxicity (4.2-fold higher LD50) and superior in vivo safety margin (60% higher MLD) compared to Dapsone and its derivatives make it an ideal lead scaffold for developing novel sulfone-based antimicrobials with reduced long-term toxicity. It is particularly relevant for research programs targeting chronic infections (e.g., tuberculosis) where the anemia associated with Dapsone is a major limitation [1][2].

Pyridyl-Sulfone SAR Reference Standard

The unique pyridyl-sulfone core of this compound, which has been shown to retain near-equivalent antimicrobial potency to Dapsone while drastically altering the toxicity profile, serves as an essential reference standard for SAR studies. Researchers can use this compound as a benchmark to evaluate how modifications to the pyridine ring or sulfonyl linker impact efficacy and safety .

Historical Positive Control in Antimicrobial Assays

Given its well-documented historical performance in animal models of pneumococcal infection, where it outperformed sulfathiazole and sulfapyridine, this compound can be employed as a positive control or historical benchmark in contemporary antimicrobial screening assays. This is especially valuable when evaluating new compounds for efficacy against Streptococcus pneumoniae or related pathogens [2].

Application
Selection Property
Validation Focus
Sulfone antimicrobial research
Toxicity profile review
In vivo toxicity endpoints and long-term exposure models
Pyridyl-sulfone SAR studies
Scaffold-dependent response context
Antimicrobial activity and toxicity profiling under controlled modifications
Historical antimicrobial assay benchmarking
Comparator assay context
Infection model response endpoints and secondary reaction monitoring
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